molecular formula C13H20ClN B2957006 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride CAS No. 1552182-11-2

8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B2957006
CAS No.: 1552182-11-2
M. Wt: 225.76
InChI Key: QLTVLSLILORYEI-UHFFFAOYSA-N
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Description

8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a heterocyclic compound featuring a seven-membered benzazepine ring fused to a benzene ring. The nitrogen atom in the azepine ring is positioned at the second carbon (2-benzazepine), and the molecule is substituted with an isopropyl group (-CH(CH₃)₂) at the 8th position. The hydrochloride salt enhances aqueous solubility, a common modification for pharmaceutical applications.

Properties

IUPAC Name

8-propan-2-yl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10(2)12-6-5-11-4-3-7-14-9-13(11)8-12;/h5-6,8,10,14H,3-4,7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVLSLILORYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H16ClN
  • Molecular Weight : 201.71 g/mol
  • IUPAC Name : this compound

This compound is characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered nitrogen-containing ring. The presence of the propan-2-yl group contributes to its lipophilicity, which may influence its biological activity.

1. Serotonin Receptor Agonism

Research indicates that compounds similar to this compound act as agonists at serotonin (5-HT) receptors. This mechanism is crucial in treating central nervous system disorders such as depression and anxiety. For instance, studies have shown that certain benzazepine derivatives exhibit significant affinity for 5-HT receptors, leading to enhanced neurotransmission and potential therapeutic effects in mood regulation .

2. Antitumor Activity

Recent studies have explored the antitumor potential of related compounds through mechanisms involving apoptosis induction in cancer cells. For example, a derivative compound demonstrated an IC50 value of 1.95 µM against A549 lung cancer cells and showed selective inhibition of PARP enzymes (PARP-1: IC50 = 19.24 nM; PARP-2: IC50 = 32.58 nM) . This suggests that the benzazepine scaffold may be effective in the development of novel anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM/nM)Reference
Antitumor (A549 Cells)8-(Propan-2-yl)-...1.95 µM
PARP InhibitionCompound 11bPARP-1: 19.24 nM
Serotonin AgonismRelated CompoundsVaries

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of benzazepine derivatives are critical for their therapeutic application. Preliminary studies suggest that these compounds exhibit favorable absorption and distribution characteristics due to their lipophilic nature. However, detailed safety data specific to this compound remains limited and requires further investigation to assess toxicity profiles comprehensively.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Functional Groups
Target compound C₁₂H₁₈NCl* Isopropyl (8) ~209.5† Hydrochloride salt, tertiary amine
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine HCl C₁₅H₁₈N₂O₄ Methoxy (7, 8) 290.34 Hydrochloride salt, two ether groups
8-Chloro-1-phenyl-3H-2-benzazepine HCl C₁₆H₁₃Cl₂N Chloro (8), Phenyl (1) 290.19 Hydrochloride salt, aromatic ring

*Assumed formula based on nomenclature. †Calculated from atomic masses.

Key Observations:

  • Substituent Effects: The isopropyl group in the target compound is bulky and lipophilic, likely enhancing membrane permeability but reducing hydrogen-bonding capacity compared to the electron-donating methoxy groups in the 3-benzazepine analog . The phenyl group at position 1 in the 8-chloro analog adds aromaticity, enabling π-π stacking interactions absent in the target compound .
  • Hydrogen Bonding and Solubility:
    • Methoxy groups in the 7,8-dimethoxy analog act as hydrogen-bond acceptors, improving solubility in polar solvents despite its higher molecular weight .
    • The hydrochloride salt in all three compounds increases aqueous solubility via ionic interactions .

Q & A

Q. What are the key considerations in synthesizing 8-(propan-2-yl)-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis of benzazepine derivatives typically involves multi-step reactions, including cyclization and substitution. For example, cyclization reactions under reflux with sodium acetate in glacial acetic acid (12–14 hours) are effective for forming the benzazepine core . To prevent analyte adsorption, glassware should be deactivated using 5% dimethyldichlorosilane (DMDCS) in toluene, followed by methanol washes . Purification via solid-phase extraction (SPE) using Oasis HLB cartridges (conditioned with methanol) is recommended to isolate the compound from by-products . Yield optimization may require adjusting reaction stoichiometry and monitoring by-products (e.g., via LC-MS) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring structure. For example, 1H^1H NMR peaks at δ 2.62 (s, N-CH3_3) and δ 6.28 (s, C=CH-Ar) are indicative of benzazepine derivatives .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., m/z 803 [M$ ^+ $$
    for related compounds) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O at 1721 cm1^{-1}, C=N at 1633 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with methanol/water mobile phases and UV detection (λ = 254 nm) for purity assessment .

Q. How should researchers prepare and store samples of this compound for reproducibility in biological assays?

  • Methodological Answer :
  • Sample Preparation : Filter samples through GF/F (0.7 μm) filters post-spiking with internal standards (e.g., triclosan-d3) to remove particulates. Extract using SPE (Oasis HLB cartridges) with methanol elution .
  • Storage : Store at −18 °C in HDPE containers to prevent degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data obtained from different in vitro models for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or cellular models. To address this:
  • Cross-Validation : Compare results across multiple cell lines (e.g., HEK293 vs. CHO) and normalize data using internal controls (e.g., β-galactosidase).
  • Dose-Response Analysis : Perform EC50_{50} calculations under standardized conditions to isolate confounding variables .
  • Metabolite Screening : Use LC-MS/MS to identify active metabolites that may interfere with assay outcomes .

Q. What methodological approaches are recommended for studying the compound’s stability under various physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (1 M HCl), basic (1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37 °C. Monitor degradation via HPLC and identify products using HR-MS .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Store samples at 4 °C for long-term stability .

Q. How can researchers design experiments to analyze the compound’s interaction with biological macromolecules (e.g., receptors, enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips and measure binding kinetics (kon_{on}, koff_{off}) at varying compound concentrations.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses. Validate with site-directed mutagenesis of key residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .

Notes

  • Structural analogs (e.g., 3,3,5,5-tetramethyl derivatives) may inform synthesis and stability strategies .
  • Methodological rigor in experimental design is critical to resolving data contradictions .

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